
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” is a chemical compound with the CAS Number: 1032452-86-0 . It has a molecular weight of 243.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3/c1-17-8-10 (9-4-2-3-5-12 (9)17)11-6-7-15-13 (14)16-11/h2-8H,1H3 . This indicates the presence of a pyrimidine ring attached to an indole ring via a carbon-chlorine bond.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole”, have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to have antimicrobial properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antimicrobial agents .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antifungal agents .
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antiparasitic agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole-based compounds, such as this one, are often used in the development of new drugs for various diseases, including cancer . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds .
Mode of Action
It is synthesized through a nucleophilic aromatic substitution reaction between 1-methylindole and 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine .
Biochemical Pathways
It is known that indole-based compounds often interact with various biochemical pathways, influencing cellular processes .
Result of Action
Indole-based compounds are known for their potential anticancer relevance .
Propiedades
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

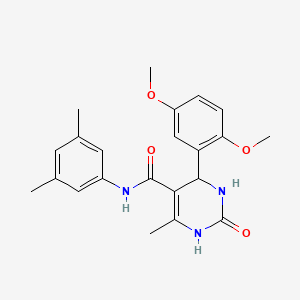
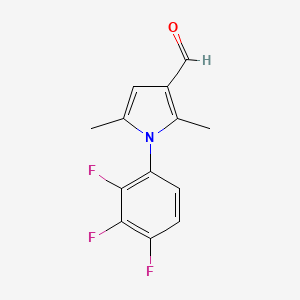
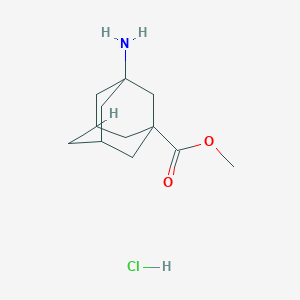

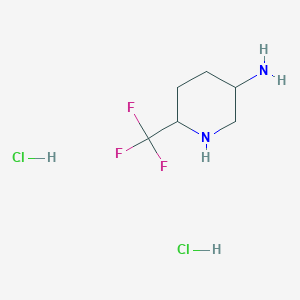

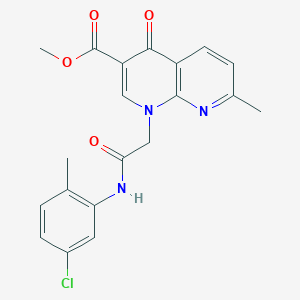
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)